molecular formula C12H10BrNOS B1273739 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 7520-95-8

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No. B1273739
CAS RN: 7520-95-8
M. Wt: 296.18 g/mol
InChI Key: BOMSILGSXFNLJX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse pharmacological activities, including their potential as COX-2 inhibitors, which are important in the treatment of inflammation and pain .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclocondensation of dithiocarbamate with various substituted ethanones. For instance, the synthesis of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives, which are structurally related to 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, was achieved by reacting corresponding dithiocarbamate with 2-bromo-1-(4-methylsulfonylphenyl)ethanone, followed by dehydration with H2SO4 . This method suggests a potential pathway for the synthesis of the compound , although the exact details for its synthesis are not provided in the data.

Molecular Structure Analysis

While the specific molecular structure analysis for 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is not detailed in the provided papers, related compounds have been studied using various computational methods. For example, the molecular structure, vibrational frequencies, and assignments of a similar compound were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and XRD data . Such analyses are crucial for understanding the stability and electronic properties of the molecule, which can be inferred to be similar for the compound .

Chemical Reactions Analysis

The reactivity of 2-bromo-1-ethanone derivatives is highlighted by their ability to undergo various chemical reactions. For instance, 2-bromo-1-(1H-pyrazol-4-yl)ethanone, a compound with a similar functional group, can react with aminotriazolethiol to form novel triazolothiadiazines . This indicates that the bromo-ethanone moiety in these compounds is a versatile precursor for synthesizing a wide range of heterocyclic compounds, suggesting that 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone could also be used in similar synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their structural features. For example, the presence of a bromo substituent indicates potential reactivity in nucleophilic substitution reactions, as seen in the synthesis of thiazolidin-2-ones from γ-bromodypnone . Additionally, the presence of a ketone group can influence the compound's polarity and reactivity in condensation reactions. The electronic properties, such as HOMO-LUMO gaps, can be analyzed to predict the compound's chemical stability and reactivity . Furthermore, the fungicidal activity of thiazole derivatives synthesized from 2-bromo-1-(3,4-dimethylphenyl)ethanone suggests potential biological applications for the compound .

Scientific Research Applications

  • Biological Activities of Thiazole Derivatives : A study focused on synthesizing thiazole derivatives, including those related to 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, demonstrated that these compounds have significant biological activities. They were found to be potent immunosuppressors and immunostimulators, showing inhibitory effects on macrophages and T-lymphocytes. Some derivatives also exhibited cytotoxicity against various cancer cell lines, including colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz et al., 2011).

  • Anticancer Potential : Another research highlighted the synthesis of imidazo[2,1-b][1,3]thiazoles, derived from γ-bromodipnones, which showed moderate antitumor activity. The study indicated that these compounds could suppress the growth of kidney cancer cells, with weaker effects on prostate cancer, colon cancer, and leukemia cell lines (Потиха & Броварец, 2020).

  • Anticholinesterase Activities : Compounds synthesized from 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone have been evaluated for their anticholinesterase activities. This study found that some derivatives exhibited significant inhibitory effects on acetylcholinesterase, a key enzyme in the nervous system (Mohsen et al., 2014).

  • Antimicrobial and Antituberculosis Activities : Research on the synthesis of thiazolyl derivatives from 2-bromo-1-(4-substituted phenyl)ethanones revealed their interesting antimicrobial properties. Some compounds showed promising activity against bacterial and fungal strains, including Mycobacterium tuberculosis, indicating potential use in treating infections (Nural et al., 2018).

Safety And Hazards

This chemical is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name

2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c1-8-11(10(15)7-13)16-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMSILGSXFNLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383712
Record name 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

CAS RN

7520-95-8
Record name 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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